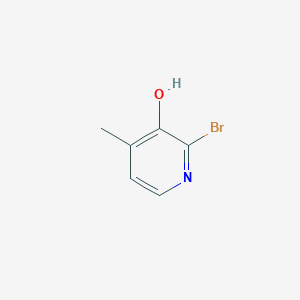

2-Bromo-4-methylpyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLUWWMFDQJTRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660577 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227578-74-6 | |

| Record name | 2-Bromo-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Bromo-4-methylpyridin-3-ol

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyridin-3-ol

Introduction

Substituted pyridinols are a cornerstone of modern medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutics, agrochemicals, and functional materials. Among these, this compound is a particularly valuable building block. The strategic placement of the bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. The hydroxyl and methyl groups further modulate the electronic properties and steric profile of the molecule, making it an ideal starting point for targeted synthesis.

This guide provides a comprehensive, scientifically-grounded methodology for the . Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies to ensure a robust and reproducible synthesis.

Strategic Approach: Retrosynthetic Analysis

The most direct and efficient pathway to the target molecule is through the selective bromination of a readily available precursor. Our retrosynthetic analysis identifies 4-methylpyridin-3-ol as the ideal starting material. The core synthetic challenge lies in controlling the regioselectivity of the bromination.

Caption: Retrosynthetic approach for this compound.

The hydroxyl group at the C3 position is a powerful electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. Since the C4 position is already occupied by a methyl group, the primary sites for substitution are C2 and C6. Steric hindrance from the adjacent methyl group and the electronic influence of the ring nitrogen typically favor substitution at the C2 position, making this a highly regioselective transformation.

Core Synthesis: Electrophilic Bromination

This section details the complete, validated protocol for the from 4-methylpyridin-3-ol.

I. Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity |

| 4-methylpyridin-3-ol | C₆H₇NO | 109.13 | 1.0 | 5.00 g | ≥98% |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.05 | 8.54 g | ≥98% |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 100 mL | ACS Grade |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 300 mL | ACS Grade |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~200 mL | - |

| Saturated Na₂S₂O₃ (aq) | Na₂S₂O₃ | 158.11 | - | ~50 mL | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - |

II. Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpyridin-3-ol (5.00 g, 45.8 mmol).

-

Dissolution: Add glacial acetic acid (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

-

Reagent Addition: Once the solution is cooled, add N-Bromosuccinimide (NBS) (8.54 g, 48.1 mmol, 1.05 eq.) portion-wise over 15-20 minutes.

-

Expert Insight: Adding the NBS in portions is critical. This practice maintains the low temperature of the reaction mixture, preventing potential side reactions such as di-bromination and ensuring greater control over the reaction's exotherm.

-

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then remove the ice bath and let the reaction proceed at room temperature for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.

-

Quenching: Once the reaction is complete, carefully pour the mixture into a 1 L beaker containing crushed ice (~200 g).

-

Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the beaker with stirring until gas evolution ceases and the pH of the solution is ~8. This step neutralizes the acetic acid.

-

Work-up:

-

Transfer the aqueous mixture to a 500 mL separatory funnel.

-

Add a small amount of saturated sodium thiosulfate (Na₂S₂O₃) solution (~50 mL) to quench any residual bromine or NBS, indicated by the disappearance of any yellow/orange color.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 50 mL) to remove residual water.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.

III. Synthetic Workflow Diagram

Caption: Step-by-step workflow for the .

Mechanistic Insights & Scientific Rationale

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The bromination of 4-methylpyridin-3-ol proceeds via a classic electrophilic aromatic substitution (SEAr) pathway.

Caption: Simplified mechanism of electrophilic bromination on the pyridinol ring. (Note: Image placeholders are used as DOT language cannot render chemical structures).

-

Activation: The lone pair of electrons on the oxygen of the hydroxyl group donates into the pyridine ring, increasing its electron density and making it more nucleophilic.

-

Electrophile Generation: NBS, in the presence of an acid catalyst (acetic acid or trace HBr), serves as a source of an electrophilic bromine species (Br⁺).

-

Nucleophilic Attack: The activated pyridine ring (specifically the C2 position) attacks the electrophilic bromine, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

-

Deprotonation: A weak base (such as water or the succinimide anion) abstracts the proton from the C2 position, restoring the aromaticity of the ring and yielding the final product.

Troubleshooting and Self-Validation

A robust protocol anticipates potential issues. The following table outlines common problems and their solutions, ensuring a self-validating experimental design.

| Problem | Probable Cause(s) | Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/extraction. 3. Insufficient activation of NBS. | 1. Increase reaction time; monitor closely by TLC. 2. Ensure pH is basic (>8) before extraction; perform multiple extractions. 3. Ensure the acetic acid used is glacial (water-free). |

| Di-brominated Byproduct | 1. Excess of brominating agent used. 2. Reaction temperature too high. | 1. Use no more than 1.05 equivalents of NBS. 2. Maintain temperature strictly at 0-5 °C during NBS addition and the initial reaction phase. |

| Unreacted Starting Material | 1. Insufficient NBS. 2. Deactivation of NBS by moisture. | 1. Ensure accurate weighing of NBS (1.05 eq.). 2. Use a fresh bottle of NBS and ensure glassware is dry. |

Conclusion

The via electrophilic bromination of 4-methylpyridin-3-ol is an efficient, reliable, and highly regioselective method. By carefully controlling key parameters such as temperature and stoichiometry, and by understanding the underlying reaction mechanism, researchers can consistently obtain high yields of this valuable synthetic intermediate. This guide provides the necessary framework for drug development professionals and scientists to successfully incorporate this versatile building block into their synthetic programs.

2-Bromo-4-methylpyridin-3-ol chemical properties

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol: Properties, Synthesis, and Reactivity

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 1227578-74-6), a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document leverages established chemical principles and draws upon data from structurally analogous compounds to detail its physicochemical properties, propose robust synthetic strategies, and explore its chemical reactivity. The guide focuses on the compound's utility in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, offering field-proven insights and generalized experimental protocols for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound is a substituted pyridine derivative featuring three key functional groups that dictate its chemical behavior: a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a methyl group at the 4-position. The pyridine ring itself is an electron-deficient aromatic system, which, combined with these substituents, creates a molecule with multiple reactive sites.

-

The 2-Bromo Group: Serves as an excellent leaving group, making this position the primary site for transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

-

The 3-Hydroxyl Group: Functions as a phenolic hydroxyl group, imparting acidic properties and providing a handle for O-alkylation, O-acylation, or other modifications. Its presence can also influence the electronic properties and reactivity of the pyridine ring.

-

The 4-Methyl Group: An electron-donating group that can modulate the regioselectivity and rate of reactions on the pyridine ring.

The strategic placement of these groups makes this compound a highly valuable intermediate for constructing complex molecular architectures, analogous to the well-established utility of related compounds like 2-Bromo-3-hydroxypyridine in pharmaceutical and agrochemical synthesis[1][2].

Physicochemical Properties

While extensive experimental data is not publicly available, the core physicochemical properties can be reliably identified or predicted based on the molecular structure.

| Property | Value / Prediction | Source(s) |

| CAS Number | 1227578-74-6 | [3][4][5] |

| Molecular Formula | C₆H₆BrNO | [3][4] |

| Molecular Weight | 188.02 g/mol | [4] |

| Appearance | Predicted: White to off-white or light brown solid. | Analogy to[2] |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water. | Structural Analysis |

| pKa | Predicted: ~8-9 for the phenolic hydroxyl group. | Structural Analysis |

Proposed Synthesis Pathway

A robust and logical synthetic route to this compound can be designed based on established pyridine chemistry. One of the most prevalent methods for introducing a bromine atom onto a pyridine ring is through a Sandmeyer-type reaction, which involves the diazotization of a corresponding aminopyridine precursor[6].

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Nitration: Introducing a nitro group is a common strategy to functionalize the pyridine ring. The exact position is directed by the existing substituents.

-

Diazotization & Hydrolysis: The amino group can be converted into a diazonium salt, which is then displaced by a hydroxyl group upon heating in an aqueous acidic medium.

-

Reduction: The nitro group is reduced to an amine, setting the stage for the final bromination step. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Sandmeyer Reaction: This classic reaction allows for the efficient conversion of the 2-amino group into a 2-bromo group via a diazonium salt intermediate, which is subsequently displaced by bromide, often catalyzed by copper(I) bromide[6][7]. Maintaining low temperatures (0 to -5 °C) during diazotization is critical to prevent premature decomposition of the diazonium salt[6].

Predicted Spectroscopic Data

For structural verification and quality control, spectroscopic analysis is essential. The following are predicted spectral characteristics for this compound.

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic Protons (2H): Two signals expected in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets from H-5 and H-6. - Methyl Protons (3H): A singlet around ~2.2-2.5 ppm. - Hydroxyl Proton (1H): A broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | - Six distinct signals: Five for the pyridine ring carbons and one for the methyl carbon. - The carbon attached to bromine (C-2) would be significantly downfield. - The carbon attached to the hydroxyl group (C-3) would also be downfield. |

| IR Spectroscopy | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹. - C=C and C=N Stretches: Characteristic aromatic ring vibrations between 1400-1600 cm⁻¹. - C-Br Stretch: Absorption in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with nearly equal intensity (~1:1 ratio for ⁷⁹Br and ⁸¹Br). Expected at m/z 187 and 189. - Key Fragment: Loss of a bromine atom ([M-Br]⁺) would be a prominent fragmentation pathway. |

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its multifunctional nature, which allows for selective, sequential reactions. The C2-Br bond is the most versatile site for forming new bonds via palladium-catalyzed cross-coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron compound[8]. This is a cornerstone transformation for synthesizing biaryl and heteroaryl structures prevalent in pharmaceuticals.

Caption: General scheme for Suzuki-Miyaura coupling.

Catalytic Cycle Explanation: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Generalized Experimental Protocol (Adapted from[9]):

-

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq)

-

Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture (typically 80-110 °C) and monitor progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Self-Validation: The progress of the reaction should be monitored until the starting bromide is consumed. The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, MS). The choice of base is crucial; stronger bases like K₃PO₄ are often required for less reactive substrates[9].

Buchwald-Hartwig Amination

This reaction is a premier method for forming C-N bonds, coupling aryl halides with amines[10]. It provides a direct route to N-substituted aminopyridines, which are key pharmacophores in numerous drug candidates.

Caption: General scheme for Buchwald-Hartwig amination.

Mechanistic Considerations: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the key step is the formation of a palladium-amido complex followed by reductive elimination[10][11]. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) is critical for facilitating the reductive elimination step and achieving high yields[12]. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine or the intermediate palladium-amine complex[13].

Generalized Experimental Protocol (Adapted from[13]):

-

Materials:

-

This compound (1.0 eq)

-

Amine (1.2-1.5 eq)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., XPhos or BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)

-

Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool to room temperature, quench carefully with water or saturated ammonium chloride, and extract with an organic solvent.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

-

Trustworthiness: The protocol's reliability hinges on maintaining strictly anhydrous and oxygen-free conditions, as both the catalyst and the strong base are sensitive to air and moisture. The use of pre-catalysts and specialized ligands is field-proven to enhance reaction efficiency and substrate scope[10][12].

Role of the 3-Hydroxyl Group

The acidic proton of the 3-OH group can interfere with certain reactions, particularly those involving strongly basic or organometallic reagents (e.g., Grignard or organolithium reagents). In such cases, protection of the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or other suitable protecting group may be necessary prior to the main reaction, followed by a final deprotection step.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on analogous structures like 2-bromo-3-hydroxypyridine and 3-bromo-2-hydroxypyridine, the compound should be handled with care.

-

Potential Hazards:

-

Causes skin irritation.

-

Causes serious eye damage/irritation.

-

May be harmful if swallowed (acute oral toxicity).

-

May cause respiratory irritation.

-

-

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

Laboratory coat.

-

Work in a well-ventilated fume hood.

-

Always consult a comprehensive risk assessment before handling this chemical.

Conclusion

This compound is a promising chemical intermediate poised for significant application in synthetic chemistry. Its trifunctional nature allows for selective and diverse chemical transformations, particularly through modern palladium-catalyzed cross-coupling reactions. While direct experimental data remains scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, handling, and application. For researchers in drug discovery and materials science, this compound represents a valuable scaffold for the creation of novel and complex molecular entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. keyorganics.net [keyorganics.net]

- 4. 1227578-74-6,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. This compound-景明化工股份有限公司 [echochemical.com]

- 6. benchchem.com [benchchem.com]

- 7. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-methylpyridin-3-ol

This guide provides researchers, chemists, and drug development professionals with a detailed examination of the synthetic strategies for producing 2-Bromo-4-methylpyridin-3-ol, a valuable heterocyclic building block. We will analyze potential synthetic routes, justify the selection of an optimal pathway based on starting material availability and reaction efficiency, and provide a detailed, field-proven experimental protocol.

Strategic Analysis of Synthetic Pathways (Retrosynthesis)

The synthesis of a substituted pyridine ring requires careful consideration of regioselectivity, driven by the inherent electronic properties of the heterocycle and the directing effects of its substituents. For the target molecule, this compound, we can envision several logical retrosynthetic disconnections.

-

Route A: Electrophilic Bromination of a Pyridinol. This approach identifies 4-methylpyridin-3-ol as the immediate precursor. The synthesis hinges on achieving regioselective electrophilic bromination at the C2 position, ortho to the activating hydroxyl group. This is the most direct and convergent approach, provided the selectivity can be controlled.

-

Route B: Functional Group Interconversion from an Aminopyridine. This pathway begins with 2-amino-4-methylpyridine . It would involve a lengthy sequence of nitration, reduction, and diazotization/hydrolysis to install the 3-hydroxyl group, followed by a Sandmeyer reaction to introduce the 2-bromo substituent. This route suffers from significant drawbacks, including poor regioselectivity during the nitration of the pyridine ring, which often yields a difficult-to-separate mixture of 3-nitro and 5-nitro isomers[1].

-

Route C: Diazotization of an Aminopyridinol. This strategy would start from 2-amino-4-methylpyridin-3-ol . A subsequent Sandmeyer-type reaction could replace the 2-amino group with a bromine atom. While chemically sound, this route's practicality is diminished by the limited commercial availability of the starting material, which itself requires a multi-step synthesis.

Route A is unequivocally the most efficient and practical pathway. Its starting material, 4-methylpyridin-3-ol, is readily available from commercial suppliers, and the route involves a single, high-impact transformation. The core scientific challenge, which we will address, is the precise control of regioselectivity during bromination.

The Preferred Synthetic Route: Regioselective Bromination of 4-Methylpyridin-3-ol

The chosen strategy leverages the activating, ortho, para-directing nature of the C3-hydroxyl group. In the pyridine ring of 4-methylpyridin-3-ol, the C4 position is blocked by a methyl group. Therefore, electrophilic attack is directed primarily to the C2 (ortho) and C6 (para) positions. Our goal is to favor substitution at C2.

The use of N-Bromosuccinimide (NBS) is ideal for this transformation. As a source of electrophilic bromine, NBS is milder and more selective than elemental bromine (Br₂), minimizing the risk of over-bromination and undesirable side reactions.[2][3][4] The reaction is typically performed in a polar aprotic solvent, such as acetonitrile or dichloromethane, to facilitate the reaction while controlling the reactivity of the NBS.

Visualizing the Pathway

The following diagram illustrates the direct conversion of the starting material to the final product.

References

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol: A Versatile Heterocyclic Building Block

Introduction: Unveiling a Promising Scaffold for Chemical Innovation

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold, forming the core of numerous groundbreaking molecules. The strategic functionalization of this heterocycle allows for the fine-tuning of physicochemical and biological properties. This guide focuses on a particularly intriguing, yet underexplored, derivative: 2-Bromo-4-methylpyridin-3-ol .

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It will delineate the known properties of this compound, and where public domain information is limited, it will provide expert insights into its probable synthetic pathways, reactivity, and potential applications, drawing from established principles of organic chemistry and data from analogous structures.

Nomenclature and Identification

-

IUPAC Name: this compound

-

Synonyms: 2-Bromo-4-methyl-3-pyridinol

-

CAS Number: 1227578-74-6

-

Molecular Formula: C₆H₆BrNO

-

Molecular Weight: 188.02 g/mol

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is crucial for its appropriate handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 1227578-74-6 | Publicly available chemical databases |

| Molecular Formula | C₆H₆BrNO | Publicly available chemical databases |

| Molecular Weight | 188.02 g/mol | Calculated from molecular formula |

| Appearance | Not specified (likely a solid) | Inferred from related compounds |

| Solubility | Not specified | Inferred from related compounds |

| Melting Point | Not specified | Inferred from related compounds |

| Boiling Point | Not specified | Inferred from related compounds |

Note: There is a notable scarcity of experimentally determined physicochemical data for this compound in the public domain. The information provided is based on its chemical structure and data from analogous compounds.

Synthesis of this compound: A Proposed Synthetic Strategy

The rationale for this approach is based on the directing effects of the hydroxyl group on the pyridine ring. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. In the case of 4-methylpyridin-3-ol, the 2-position is activated by the hydroxyl group, making it susceptible to electrophilic attack by a brominating agent.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Hypothetical Experimental Protocol

Disclaimer: This protocol is hypothetical and has not been experimentally validated. It is based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory safety protocols.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4-methylpyridin-3-ol (1.0 eq.) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

Reactivity and Synthetic Utility: A Versatile Intermediate

The chemical reactivity of this compound is dictated by its key functional groups: the bromine atom at the 2-position, the hydroxyl group at the 3-position, and the electron-rich pyridine ring. This combination makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom is a key handle for cross-coupling reactions, while the hydroxyl group can be a site for O-alkylation, O-acylation, or can influence the reactivity of the pyridine ring.

Key Synthetic Transformations

Caption: Key reactions of this compound.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Disclaimer: This is a generalized, hypothetical protocol. Reaction conditions should be optimized for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., toluene or dioxane) and water.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Potential Applications in Drug Discovery

The 2-bromo-3-hydroxypyridine scaffold is a valuable pharmacophore in medicinal chemistry.[1][2] The presence of a halogen at the 2-position provides a vector for introducing molecular diversity, while the 3-hydroxyl group can act as a key hydrogen bond donor or acceptor, interacting with biological targets. It can be inferred that this compound holds similar promise as a building block for the synthesis of novel therapeutic agents.

The strategic placement of the methyl group at the 4-position can also influence the molecule's metabolic stability and binding affinity to target proteins. Derivatives of this scaffold could potentially be explored for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.

Conceptual Signaling Pathway Interaction

Caption: Hypothetical inhibition of a protein kinase.

Conclusion: A Building Block with Untapped Potential

This compound represents a promising yet underdeveloped building block in synthetic and medicinal chemistry. While detailed experimental data remains scarce in the public domain, its structural features suggest significant potential for the creation of diverse and complex molecular architectures. The insights provided in this guide, based on established chemical principles and data from analogous compounds, are intended to empower researchers to explore the synthetic utility of this compound. Further investigation into its synthesis, reactivity, and biological activity is warranted and is anticipated to unlock its full potential in the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methylpyridin-3-ol

Introduction: A Novel Scaffold in Medicinal Chemistry

2-Bromo-4-methylpyridin-3-ol is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, a methyl group, and a hydroxyl group on a pyridine core presents a versatile scaffold for the synthesis of novel therapeutic agents. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, enabling the introduction of molecular complexity. The hydroxyl group at the 3-position and the methyl group at the 4-position influence the molecule's electronic properties, solubility, and potential for hydrogen bonding, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. By analyzing data from structurally related compounds—namely 2-Bromo-4-methylpyridine, 4-methylpyridin-3-ol, and 2-bromopyridin-3-ol—we can extrapolate and provide reasoned estimations for the properties of the title compound. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers working with this and similar heterocyclic systems.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is a clear depiction of its structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₆BrNO |

| Molecular Weight | 188.02 g/mol |

| Canonical SMILES | CC1=C(C(=NC=C1)Br)O |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound and its structural analogs. The estimations for the target compound are derived from the observed trends in the related molecules.

Table 2: Comparison of Physicochemical Properties

| Property | 2-Bromo-4-methylpyridine | 4-Methylpyridin-3-ol | 2-Bromopyridin-3-ol | This compound (Estimated) |

| Physical State | Liquid | Solid | Off-white powder | Likely a solid |

| Melting Point (°C) | N/A (Liquid) | 44-46 | 185-188 | 170-190 |

| Boiling Point (°C) | 87 °C / 10 mmHg | 224-226 | N/A | > 200 (decomposes) |

| Solubility | Slightly soluble in Chloroform, Methanol | Soluble in organic solvents, poor in water | - | Sparingly soluble in water, soluble in polar organic solvents |

| pKa | 1.46 ± 0.10 (Predicted) | (Predicted acidic and basic sites) | (Predicted acidic and basic sites) | ~4-5 (pyridinium ion), ~9-10 (hydroxyl) |

| logP | 2.15 | (Predicted) | 1.5 | ~1.8-2.2 |

Expert Analysis of Predicted Properties:

-

Melting Point: The presence of the hydroxyl group in 2-bromopyridin-3-ol significantly increases its melting point compared to related pyridines due to hydrogen bonding. We predict a similarly high melting point for this compound, likely slightly modified by the methyl group's influence on crystal packing.

-

Boiling Point: While 2-Bromo-4-methylpyridine is distillable, the introduction of the hydroxyl group is expected to substantially increase the boiling point due to hydrogen bonding. It is plausible that the compound may decompose at atmospheric pressure before boiling.

-

Solubility: The hydroxyl group will increase polarity and the potential for hydrogen bonding with water, suggesting a higher water solubility than 2-Bromo-4-methylpyridine. However, the presence of the bromo and methyl groups will likely limit this, resulting in sparing solubility in water but good solubility in polar organic solvents like ethanol and DMSO.

-

pKa: The molecule is amphoteric. The pyridine nitrogen can be protonated, and its basicity will be reduced by the electron-withdrawing effects of the bromo and hydroxyl groups, leading to an estimated pKa of the conjugate acid around 4-5. The hydroxyl group is phenolic in nature and will be weakly acidic, with an estimated pKa of 9-10.

-

logP: The lipophilicity (logP) is a balance between the hydrophobic contributions of the bromo and methyl groups and the hydrophilic contribution of the hydroxyl group. It is predicted to be slightly lower than that of 2-Bromo-4-methylpyridine.

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally validate these properties, the following standard protocols are recommended.

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Caption: Workflow for melting point determination.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is raised at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

Measurement: For an accurate measurement, a fresh sample is heated to about 15-20 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Data Recording: The temperature at which the first liquid appears (T_start) and the temperature at which the entire sample becomes liquid (T_end) are recorded as the melting range. A sharp melting range (≤ 1 °C) is indicative of high purity.

Boiling Point Determination

Given the predicted high boiling point, a micro-scale method under reduced pressure may be necessary.

Step-by-Step Methodology (Capillary Method):

-

Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted into the fusion tube.

-

Heating: The assembly is heated in a suitable apparatus (e.g., Thiele tube or aluminum block) along with a thermometer.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed.

-

Measurement: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point. This corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.

Solubility Determination

A systematic approach is used to determine the solubility profile.

Step-by-Step Methodology:

-

Water Solubility: To a test tube containing approximately 20 mg of the compound, add 1 mL of deionized water. Shake vigorously for 30 seconds. Observe if the solid dissolves completely.

-

Solubility in Aqueous Acid/Base: If insoluble in water, test the solubility in 5% HCl and 5% NaOH solutions. Solubility in 5% NaOH would indicate acidic character (from the hydroxyl group), while solubility in 5% HCl would indicate basic character (from the pyridine nitrogen).

-

Organic Solvent Solubility: Test the solubility in a range of organic solvents of varying polarity, such as hexane (non-polar), dichloromethane (intermediate polarity), and methanol (polar).

pKa Determination

The pKa can be determined experimentally using potentiometric titration or UV-Vis spectroscopy.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent system (e.g., water or a water/methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the pyridine nitrogen, and separately with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the hydroxyl group.

-

Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is the pH at the half-equivalence point.

Predicted Spectral Properties

Spectroscopic analysis is crucial for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as doublets or singlets depending on coupling, with chemical shifts influenced by the electronic effects of the substituents. The methyl protons will be a singlet, and the hydroxyl proton will be a broad singlet that is exchangeable with D₂O.

-

¹³C NMR: Six distinct signals are expected, corresponding to the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the bromine (C2) will be significantly downfield, while the carbon attached to the hydroxyl group (C3) will also be deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 150 |

| -OH | 5.0 - 10.0 (broad) | N/A |

| -CH₃ | 2.2 - 2.5 | 15 - 20 |

| C-Br | N/A | 140 - 150 |

| C-OH | N/A | 145 - 155 |

Note: Predictions are based on general ranges for substituted pyridines and may vary with solvent.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present.

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (methyl) | 2850 - 3000 |

| C=C, C=N stretch (aromatic ring) | 1400 - 1600 |

| C-O stretch (hydroxyl) | 1200 - 1300 |

| C-Br stretch | 500 - 600 |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Conclusion

While experimental data for this compound remains to be published, this guide provides a robust, theoretically grounded framework for its physicochemical properties. The estimations presented herein, derived from the analysis of structurally similar compounds, offer valuable guidance for researchers in planning synthetic routes, purification strategies, and biological assays. The provided experimental protocols serve as a starting point for the empirical determination of these crucial parameters, which will ultimately be essential for the successful application of this promising scaffold in drug discovery and development.

An In-depth Technical Guide to the Sandmeyer Reaction for 2-Bromo-Pyridine Synthesis

Abstract

The synthesis of 2-bromo-pyridines represents a critical transformation in the fields of medicinal chemistry and drug development, where this scaffold serves as a versatile building block for complex molecular architectures. Among the various synthetic methodologies, the Sandmeyer reaction stands out as a robust, scalable, and historically significant method for the conversion of 2-aminopyridine to its corresponding 2-bromo derivative. This guide provides a comprehensive technical overview of this reaction, grounded in both mechanistic principles and practical, field-proven insights. We will dissect the causality behind experimental choices, present a self-validating protocol, and explore common challenges and optimization strategies to empower researchers and drug development professionals with the expertise to confidently execute and adapt this vital synthetic tool.

Strategic Importance of 2-Bromo-Pyridines

The pyridine ring is a privileged scaffold in pharmacology, present in numerous approved drugs. The introduction of a bromine atom at the 2-position provides a crucial synthetic handle for further molecular elaboration. 2-Bromo-pyridine is an essential intermediate that readily participates in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise installation of carbon, nitrogen, and other heteroatom-based substituents.[1][2] This versatility makes the reliable synthesis of 2-bromo-pyridines a foundational step in many drug discovery pipelines. The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, offers a cost-effective and dependable route from readily available 2-aminopyridine.[3][4]

The Reaction Mechanism: A Two-Act Play

The Sandmeyer reaction for 2-bromo-pyridine synthesis is best understood as a two-part process: the initial formation of a pyridine-2-diazonium salt, followed by its copper(I)-catalyzed conversion to the final product.[3]

Part I: Diazotization of 2-Aminopyridine

The first critical step is the conversion of the primary amino group of 2-aminopyridine into a diazonium salt. This is achieved through the reaction with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrobromic acid (HBr) in this case.[5][6]

Causality of Experimental Choices:

-

In Situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared within the reaction mixture. Using a strong acid like HBr protonates sodium nitrite, forming the active nitrosating agent, the nitrosonium ion (NO⁺).[6][7]

-

Strict Temperature Control (0–5 °C): This is arguably the most critical parameter. Aryl diazonium salts are thermally unstable and can explosively decompose if isolated or heated.[8][9][10] Maintaining a low temperature prevents premature decomposition, which would lead to the formation of 2-hydroxypyridine as a major byproduct and poses a significant safety risk.[11][12]

-

Excess Acid: A sufficient excess of acid is required to fully protonate the 2-aminopyridine, generate the nitrous acid, and maintain a low pH to prevent the newly formed diazonium salt from coupling with unreacted amine to form unwanted azo compounds.[11][13]

Caption: Mechanism for the formation of the pyridine-2-diazonium salt.

Part II: Copper(I)-Catalyzed Bromination

Once formed, the diazonium salt is converted to 2-bromo-pyridine in the presence of a copper(I) catalyst, typically copper(I) bromide (CuBr).[14] This is the core Sandmeyer transformation. The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[14][15]

Mechanism Deep Dive:

-

Single-Electron Transfer (SET): The copper(I) catalyst donates a single electron to the diazonium salt.[16]

-

Nitrogen Extrusion: The resulting diazo radical is highly unstable and rapidly loses a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process, to generate a pyridine-2-yl radical.[15]

-

Halogen Transfer & Catalyst Regeneration: This aryl radical then abstracts a bromine atom from the newly formed copper(II) bromide species. This step yields the final product, 2-bromo-pyridine, and regenerates the active copper(I) catalyst, allowing the catalytic cycle to continue.[14][15]

Caption: Catalytic cycle of the Sandmeyer bromination step.

A Validated Experimental Protocol

This protocol is adapted from established and reliable procedures, such as those found in Organic Syntheses, to provide a self-validating system for researchers.[17]

Reagents and Equipment

| Reagent/Equipment | Specification |

| 2-Aminopyridine | >98% purity |

| Hydrobromic Acid (HBr) | 48% aqueous solution |

| Sodium Nitrite (NaNO₂) | ACS grade or higher |

| Copper(I) Bromide (CuBr) | >98% purity, preferably freshly prepared or purchased |

| Sodium Hydroxide (NaOH) | Pellets or 50% aqueous solution |

| Diethyl Ether / MTBE | Anhydrous, for extraction |

| Potassium Hydroxide (KOH) | Solid, for drying |

| Three-necked flask | Appropriate volume for the scale |

| Mechanical stirrer | For efficient mixing of heterogeneous mixtures |

| Dropping funnel | For controlled addition of reagents |

| Low-temperature thermometer | To monitor internal reaction temperature |

| Ice-salt bath | To maintain temperatures below 0 °C |

Step-by-Step Methodology

Safety First: This reaction involves potentially explosive intermediates and toxic reagents. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazonium salts should never be isolated in a dry state.[8][9]

-

Initial Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid (approx. 4.4 equivalents).

-

Amine Addition: Cool the acid to below 10 °C using an ice-salt bath. Slowly add 2-aminopyridine (1.0 equivalent) in portions, ensuring the temperature does not rise excessively.

-

Diazotization: Once the amine has dissolved, cool the mixture to 0 °C or lower. Prepare a solution of sodium nitrite (approx. 2.5 equivalents) in water and add it dropwise via the dropping funnel over 1-2 hours. Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition. The mixture may thicken and change color.[17]

-

Sandmeyer Reaction: After the nitrite addition is complete, stir the mixture for an additional 30 minutes at 0 °C. If using solid CuBr, it can be added in portions at this stage. Alternatively, a solution of CuBr in HBr can be prepared and added.[18] After adding the catalyst, the cooling bath can be removed, and the reaction is allowed to warm to room temperature. Vigorous evolution of nitrogen gas will be observed. The mixture can be gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion.[19]

-

Work-up: Cool the reaction mixture back down in an ice bath. Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 50% w/w) to neutralize the excess acid. The mixture will become strongly basic (pH > 12). This step can be highly exothermic and should be done with caution.

-

Extraction and Purification: Transfer the basic mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or MTBE (3x portions). Combine the organic layers, dry them over solid potassium hydroxide, filter, and remove the solvent by rotary evaporation.

-

Final Purification: The crude 2-bromo-pyridine can be purified by vacuum distillation to yield a colorless liquid.[17]

Caption: Step-by-step experimental workflow for the Sandmeyer reaction.

Troubleshooting and Optimization

Even robust reactions can present challenges. Understanding potential failure modes is key to successful synthesis.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete diazotization. 2. Premature decomposition of diazonium salt. 3. Inactive Cu(I)Br catalyst. | 1. Use starch-iodide paper to test for a slight excess of nitrous acid after NaNO₂ addition.[13] 2. Ensure rigorous temperature control (≤ 0 °C) during diazotization. 3. Use freshly purchased or prepared CuBr; older batches can oxidize to inactive Cu(II).[13][18] |

| Formation of 2-Pyridone | The diazonium salt reacts with water (hydrolysis) instead of the bromide. This is favored by higher temperatures.[11] | Maintain low temperatures until the CuBr catalyst is added. Ensure the decomposition of the diazonium salt is catalyst-mediated, not thermally driven. |

| Dark, Tarry Byproducts | Radical polymerization or azo-coupling side reactions. | Ensure slow, controlled addition of the diazonium salt to the catalyst solution (if performing a two-flask procedure). Maintain sufficient acidity to suppress azo-coupling.[13] |

| Vigorous/Runaway Reaction | Poor temperature control during diazotization or work-up. Rapid, uncontrolled decomposition of the diazonium salt. | Adhere strictly to slow, dropwise addition rates. Ensure the cooling bath has sufficient capacity for the reaction scale. Add caustic solution slowly during work-up with efficient cooling. |

Modern Alternatives

While the classic Sandmeyer reaction is highly effective, modern variations offer alternatives, particularly for substrates incompatible with strongly acidic aqueous conditions.

| Method | Description | Advantages | Disadvantages |

| Classic Sandmeyer | NaNO₂ / aq. HBr, followed by CuBr.[17] | Cost-effective, scalable, reliable, uses simple reagents. | Requires strong acid, strict temperature control, not ideal for sensitive substrates.[20] |

| Alkyl Nitrite Method | Using an alkyl nitrite (e.g., tert-butyl nitrite, isoamyl nitrite) and CuBr₂ in an organic solvent like acetonitrile or bromoform.[21][22] | Anhydrous conditions, milder, better for acid-sensitive molecules. | More expensive reagents, potential for solvent-derived byproducts. |

| Metal-Free Bromination | Diazotization followed by reaction with molecular bromine (Br₂), sometimes promoted by a phase-transfer catalyst.[23] | Avoids copper waste streams. | Can have lower yields and selectivity compared to copper-catalyzed methods. |

Conclusion

The Sandmeyer reaction is a powerful and enduring tool in the synthetic chemist's arsenal for the preparation of 2-bromo-pyridines. Its success hinges on a solid understanding of the underlying mechanistic principles of diazotization and radical-mediated substitution. By adhering to rigorous temperature control, appreciating the causality behind each procedural step, and being prepared to troubleshoot common issues, researchers can reliably leverage this reaction to access key intermediates for drug discovery and development. The continued relevance of this century-old reaction is a testament to its efficiency, scalability, and foundational importance in aromatic chemistry.

References

- 1. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. chempanda.com [chempanda.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Diazotisation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 9. researchgate.net [researchgate.net]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. benchchem.com [benchchem.com]

- 12. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. 2-Bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 20. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]

- 23. ias.ac.in [ias.ac.in]

The Reactivity of the Bromine Atom in 2-Substituted Pyridines: A Technical Guide for Synthetic Chemists

Introduction: The Privileged Status of 2-Substituted Pyridines

The pyridine motif is a cornerstone of modern medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and functional organic materials underscores the importance of efficient and versatile methods for its elaboration. Among the various functionalized pyridines, 2-bromopyridines serve as exceptionally valuable synthetic intermediates. The unique electronic nature of the pyridine ring, combined with the reactivity of the carbon-bromine bond, makes these compounds ideal precursors for a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][2]

This guide provides an in-depth exploration of the reactivity of the bromine atom in 2-substituted pyridines. Moving beyond a simple recitation of protocols, we will delve into the underlying mechanistic principles, the causal factors guiding experimental design, and the practical considerations necessary for successful synthesis in a research and development setting.

Chapter 1: The Electronic Landscape of 2-Bromopyridine

The reactivity of a 2-bromopyridine is fundamentally governed by the electronic influence of the ring nitrogen. The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework of the ring. This effect polarizes the C2-Br bond, rendering the C2 carbon atom electron-deficient and thus susceptible to nucleophilic attack or oxidative addition by a low-valent metal catalyst.

This inherent electron deficiency activates the C-Br bond towards reactions like palladium-catalyzed cross-couplings, often making 2-bromopyridines more reactive than their carbocyclic analogue, bromobenzene.[3][4] However, the lone pair on the nitrogen atom can also act as a Lewis base, coordinating to the metal center of a catalyst. This coordination can sometimes sequester the catalyst, leading to deactivation and sluggish reaction rates.[5] Therefore, the careful selection of ligands and reaction conditions is paramount to mitigate this potential issue and achieve high efficiency.

Chapter 2: Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a robust method for creating biaryl and hetero-biaryl structures.[5]

Causality in Experimental Design:

-

Catalyst: While Pd(PPh₃)₄ can be effective, catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[4]

-

Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction outcome, often requiring empirical screening for a specific substrate pair.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.[5][7]

Catalytic Cycle: The generally accepted mechanism involves three key steps: oxidative addition of the 2-bromopyridine to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[5][7]

References

Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Substituted Methylpyridines

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a fundamental heterocyclic motif, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and capacity for diverse functionalization make it a privileged structure in the quest for novel therapeutics.[4] Among the vast landscape of pyridine derivatives, substituted methylpyridines have emerged as a particularly promising class of compounds, exhibiting a remarkable breadth of biological activities. This in-depth technical guide, designed for the discerning researcher, will navigate the synthesis, biological evaluation, and therapeutic potential of this versatile chemical class. We will delve into the causality behind experimental choices, providing a framework for the rational design and development of next-generation methylpyridine-based drugs.

Section 1: The Chemical Foundation - Synthesis and Structure-Activity Relationships

The biological activity of a substituted methylpyridine is intrinsically linked to its chemical architecture. The position of the methyl group and the nature and location of other substituents on the pyridine ring dictate the molecule's physicochemical properties, target engagement, and overall pharmacological profile.[2][4]

Synthetic Strategies: Building the Core Scaffold

A variety of synthetic methodologies have been developed to construct the substituted methylpyridine core. Classical methods often involve the condensation of aldehydes, ammonia, and a carbonyl compound, such as in the Hantzsch pyridine synthesis.[5] More contemporary approaches utilize metal-catalyzed cross-coupling reactions to introduce substituents with high precision and efficiency.[1][6] For instance, multicomponent reactions (MCRs) have gained traction for their ability to generate diverse libraries of polysubstituted pyridines in a single step, facilitating rapid exploration of the chemical space.[1][6]

The choice of synthetic route is a critical first step, influencing not only the achievable substitution patterns but also the overall yield and scalability of the process. For drug development, a robust and reproducible synthesis is paramount.

Structure-Activity Relationship (SAR): The "Why" Behind Biological Function

The interplay between a molecule's structure and its biological activity is a central tenet of medicinal chemistry. For substituted methylpyridines, key SAR insights have been gleaned from numerous studies:

-

Position of the Methyl Group: The location of the methyl group (2-, 3-, or 4-position) significantly impacts the molecule's basicity and steric profile, which in turn affects its ability to interact with biological targets.

-

Nature of Substituents: The introduction of various functional groups, such as halogens, amino, hydroxyl, or alkylthio moieties, can dramatically alter the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity.[7][8] These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic properties. For example, the addition of a 3-phenylpropyl chain to a pyridinium salt was found to enhance its antimicrobial activity against Staphylococcus aureus.[9]

-

Stereochemistry: For chiral substituted methylpyridines, the spatial arrangement of atoms can be the deciding factor between a potent therapeutic and an inactive isomer.

A systematic exploration of SAR is essential for lead optimization, guiding the medicinal chemist in the rational design of analogues with improved efficacy and safety profiles.

Section 2: A Spectrum of Biological Activities

Substituted methylpyridines have demonstrated a wide array of pharmacological effects, making them attractive candidates for treating a diverse range of human diseases.

Anticancer Activity

The pyridine ring is a common feature in many anticancer drugs.[3][10] Substituted methylpyridines have shown promise as antiproliferative agents through various mechanisms.[11][12] Some derivatives act as mitotic inhibitors, arresting the cell cycle and inducing apoptosis in cancer cells.[11][12] Others have been found to inhibit key signaling pathways involved in tumor growth and survival.[10]

Table 1: Anticancer Activity of Selected Substituted Methylpyridines

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Styrylsulfonyl-methylpyridines | Mitotic inhibition, Apoptosis induction | Various cancer cell lines | [12] |

| Imidazo[4,5-b]pyridines | Mitotic inhibition | Leukemia L1210 | [11] |

| Pyridine-Thiazole Hybrids | Induction of genetic instability | Panel of 60 cancer cell lines | [13] |

| Phenothiazines with Pyridine Ring | Potent action against various cancer cell lines | Glioblastoma, Melanoma, Breast Cancer | [14] |

Antimicrobial Potential

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[9] Substituted methylpyridines have emerged as a promising scaffold for the development of new antibacterial and antifungal drugs.[7][9][15] Their mechanism of action can involve the disruption of the microbial cell membrane or the inhibition of essential enzymes.[9][15] For instance, certain pyridinium salts have been shown to be effective against both Gram-positive and Gram-negative bacteria.[9]

Anti-Inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Substituted methylpyridines have been investigated for their anti-inflammatory properties. One notable example is the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[16][17][18] A series of 2-amino-4-methylpyridine analogues were synthesized and identified as potent iNOS inhibitors.[16][17][18]

Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier is a critical requirement for treating neurological disorders. Substituted methylpyridines have shown potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their mechanisms of action in the CNS are varied and can include the inhibition of enzymes like monoamine oxidase (MAO) or the modulation of neurotransmitter receptors.[19]

Section 3: Experimental Evaluation - A Guide to In Vitro and In Vivo Assessment

A rigorous and systematic evaluation of biological activity is crucial for advancing a substituted methylpyridine from a laboratory curiosity to a potential therapeutic. This section outlines key experimental protocols.

In Vitro Assays: The Initial Screening Cascade

In vitro assays provide the first glimpse into a compound's biological potential and are essential for high-throughput screening and initial SAR studies.

A fundamental first step is to assess a compound's effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[22][23]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the substituted methylpyridine compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.[22][23]

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.[23]

-

Formazan Solubilization: Remove the MTT-containing medium and dissolve the resulting formazan crystals in a suitable solvent, such as DMSO.[22]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[22]

For compounds designed to target specific enzymes, direct inhibition assays are necessary. For example, for kinase inhibitors, an in vitro kinase inhibition assay would be performed.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96- or 384-well plate, combine the target kinase, a specific substrate, ATP, and the test compound at various concentrations in a reaction buffer.[23]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[23]

-

Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the remaining ATP.[22]

Caption: A generalized workflow for in vitro screening of substituted methylpyridines.

In Vivo Studies: Assessing Efficacy and Safety in a Biological System

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy, pharmacokinetics (PK), and toxicology in a living organism.

The choice of animal model is critical and depends on the therapeutic area. For anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[12] For inflammatory conditions, models like lipopolysaccharide (LPS)-induced inflammation in mice can be employed.[16][24]

Experimental Protocol: In Vivo Biodistribution Study

-

Animal Model: Utilize an appropriate animal model, such as mice with induced disease (e.g., LPS-treated for inflammation studies).[16]

-

Tracer Administration: Administer a radiolabeled version of the substituted methylpyridine (e.g., [18F]-labeled for PET imaging) to the animals.[16][17][18]

-

Tissue Collection and Analysis: At various time points post-injection, euthanize the animals and collect major organs and tissues. Measure the radioactivity in each sample to determine the tracer's distribution.[16]

-

Imaging (Optional): For PET tracers, perform microPET imaging to visualize the accumulation of the radiotracer in specific organs.[16][18][24]

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its behavior in humans.[25][26][27] In silico tools can provide initial predictions, but experimental determination is necessary.[25][28]

-

Absorption: Can be assessed by measuring the compound's concentration in the plasma over time after oral or intravenous administration.

-

Distribution: Can be determined through tissue biodistribution studies as described above.[16]

-

Metabolism: Can be investigated using liver microsomes to identify potential metabolites.[12]

-

Excretion: Can be studied by analyzing urine and feces for the parent compound and its metabolites.

Early assessment of a compound's toxicity is essential to de-risk a drug development program. Acute and subacute toxicity studies in rodents are typically performed to identify potential organ toxicities and determine a safe dose range.[29][30][31][32]

Caption: A streamlined workflow for the in vivo evaluation of substituted methylpyridines.

Section 4: Future Directions and Conclusion

The field of substituted methylpyridines is ripe with opportunity. Future research will likely focus on:

-

Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes to access novel chemical space.

-

Target Identification: Elucidating the specific molecular targets of biologically active methylpyridines to better understand their mechanisms of action.

-

Combination Therapies: Exploring the synergistic effects of substituted methylpyridines with existing drugs to enhance therapeutic efficacy and overcome resistance.

-

Personalized Medicine: Identifying biomarkers that can predict which patients are most likely to respond to a particular methylpyridine-based therapy.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The development of amine substituted analogues of MPTP as unique tools for the study of MPTP toxicity and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Researchers design a new family of molecules with high affinity to join altered receptors in neurodegenerative diseases - Medicinal Chemistry & Pharmacology [ub.edu]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. thepharmajournal.com [thepharmajournal.com]

- 27. youtube.com [youtube.com]

- 28. bcc.bas.bg [bcc.bas.bg]

- 29. researchgate.net [researchgate.net]

- 30. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 31. Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-4-methylpyridin-3-ol derivatives in medicinal chemistry

An In-depth Technical Guide to 2-Bromo-4-methylpyridin-3-ol Derivatives in Medicinal Chemistry

Abstract

The this compound core represents a promising, albeit underexplored, scaffold for medicinal chemistry. Its unique trifunctional architecture—a reactive bromine atom at the 2-position ideal for cross-coupling, a hydrogen-bonding hydroxyl group at the 3-position for target interaction, and a modulating methyl group at the 4-position—offers a rich platform for the design of novel therapeutics. This technical guide provides a comprehensive framework for researchers and drug development professionals, detailing plausible synthetic routes to the core scaffold, robust strategies for its derivatization, and an exploration of its potential applications in oncology and infectious diseases. By synthesizing information from analogous, well-documented chemical systems, this document serves as a forward-looking manual to unlock the therapeutic potential of this versatile heterocyclic building block.

The this compound Scaffold: A Privileged Core for Drug Discovery

The Pyridine Moiety in Medicinal Chemistry

The pyridine ring is a quintessential "privileged scaffold" in modern drug discovery, forming the core of numerous FDA-approved drugs. Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility, while the aromatic ring can engage in π-stacking interactions with biological targets.